molecular formula C11H11FN2 B2426358 1-[(2-fluorophenyl)methyl]-4-methyl-1H-pyrazole CAS No. 2320177-08-8

1-[(2-fluorophenyl)methyl]-4-methyl-1H-pyrazole

Cat. No.: B2426358
CAS No.: 2320177-08-8
M. Wt: 190.221
InChI Key: GNKAWDKBPXBSOF-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-4-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a methyl group in the structure of this compound makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-4-methyl-1H-pyrazole typically involves the reaction of 2-fluorobenzyl bromide with 4-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Fluorobenzyl bromide+4-MethylpyrazoleK2CO3,DMF,heatThis compound\text{2-Fluorobenzyl bromide} + \text{4-Methylpyrazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2-Fluorobenzyl bromide+4-MethylpyrazoleK2​CO3​,DMF,heat​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-4-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorophenyl)methyl]-4-methylpyrazole
  • 1-[(2-Chlorophenyl)methyl]-4-methylpyrazole
  • 1-[(2-Bromophenyl)methyl]-4-methylpyrazole

Uniqueness

1-[(2-fluorophenyl)methyl]-4-methyl-1H-pyrazole is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c1-9-6-13-14(7-9)8-10-4-2-3-5-11(10)12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKAWDKBPXBSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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